N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-nitrobenzamide
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Overview
Description
N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C23H14N2O7 and its molecular weight is 430.372. The purity is usually 95%.
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Scientific Research Applications
Redox Reactions on Lipid Bilayer Surfaces
The study by Alakoskela & Kinnunen (2001) demonstrates the control of redox reactions on lipid bilayer surfaces, utilizing compounds with structural similarities to N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-nitrobenzamide. These reactions are crucial for understanding the interaction of such compounds with biological membranes, highlighting their potential application in designing sensitive probes for biological studies and drug delivery systems (Alakoskela & Kinnunen, 2001).
Electrochemical Behaviors and Determinations
The electrochemical properties of related benzoxazole compounds were investigated by Zeybek et al. (2009), providing insights into their potential for quantitative determinations in pharmaceutical analyses. This research could inform the development of sensitive and rapid detection methods for compounds with similar structures in complex mixtures (Zeybek et al., 2009).
Synthesis of Functionalized Compounds
Research by Xu et al. (2019) on the synthesis of functionalized 7-nitroindoles using benzofurazan N-oxides as reagents demonstrates the versatility of these compounds in organic synthesis. This process facilitates the creation of complex molecules that can serve as key intermediates in pharmaceuticals and materials science (Xu et al., 2019).
Antimicrobial and Antioxidant Activities
The work of Budhwani et al. (2017) and Rashmi et al. (2014) explores the antimicrobial and antioxidant activities of benzofuran derivatives, suggesting potential applications in the development of new therapeutic agents with improved efficacy against microbial infections and oxidative stress-related diseases (Budhwani et al., 2017); (Rashmi et al., 2014).
Generation of Reactive Oxygen Species
Patridge et al. (2012) discuss the generation of ROS by derivatives of benzofurazans, highlighting their potential application in cancer therapy by inducing oxidative stress in tumor cells. This study opens avenues for the use of such compounds in the development of novel anticancer strategies that target the redox balance within cancer cells (Patridge et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to have significant cell growth inhibitory effects on various types of cancer cells .
Mode of Action
It is suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit the growth of various types of cancer cells, suggesting that they may affect pathways related to cell proliferation and apoptosis .
Result of Action
Similar compounds have been shown to induce apoptosis and cause cell cycle arrests in certain cell lines , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O7/c26-21(14-7-10-18-19(11-14)31-12-30-18)22-20(16-3-1-2-4-17(16)32-22)24-23(27)13-5-8-15(9-6-13)25(28)29/h1-11H,12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNSQWCNKZVDLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.